3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid

Description

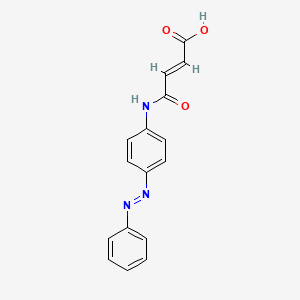

3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid is an acrylic acid derivative featuring a phenylazo group (-N=N-C6H5) attached to a phenylcarbamoyl moiety at the 4-position. This compound combines the reactive acrylic acid backbone with azo and carbamoyl functionalities, which confer unique physicochemical and biological properties.

Properties

IUPAC Name |

(E)-4-oxo-4-(4-phenyldiazenylanilino)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(10-11-16(21)22)17-12-6-8-14(9-7-12)19-18-13-4-2-1-3-5-13/h1-11H,(H,17,20)(H,21,22)/b11-10+,19-18? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHCFASZEVEUDG-ZEWJLUNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid typically involves the diazotization of aniline followed by coupling with phenol to form 4-Phenylazophenol. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include maintaining a low temperature during diazotization and using a suitable base like sodium hydroxide during the coupling and acryloylation steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The azo group in 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid can undergo oxidation to form azoxy compounds.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and suitable electrophiles.

Major Products:

Oxidation: Formation of azoxy derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid is used as a precursor in the synthesis of complex organic molecules and dyes.

Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The azo group can be modified to enhance these activities, making it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable colorants makes it suitable for use in textiles, plastics, and coatings .

Mechanism of Action

The mechanism of action of 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid and its derivatives often involves interaction with cellular components through the azo group. The compound can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The molecular targets include enzymes and DNA, where the compound can induce oxidative stress or interfere with cellular processes .

Comparison with Similar Compounds

Key Structural Features :

- Acrylic acid core : Provides acidity (pKa ~4–5) and reactivity for esterification or conjugation.

- Phenylcarbamoyl group : Introduces hydrogen-bonding capacity (N-H and C=O groups) and modulates lipophilicity.

Structural Analogues and Their Properties

The following table compares key structural and functional attributes of 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid with related compounds:

Key Comparative Findings

Lipophilicity and Solubility

- The phenylazo group in the title compound likely increases lipophilicity compared to simpler aryl-acrylic acids (e.g., 3-(4-methylphenyl)acrylic acid) due to its extended aromatic system .

- Carbamoyl-containing analogues (e.g., 3-(Phenylcarbamoyl)acrylic acid) exhibit moderate log k values (1.2–1.8), suggesting balanced solubility for pharmaceutical applications .

Crystallographic and Supramolecular Behavior

- 3-(Phenylcarbamoyl)acrylic acid : Forms hydrogen-bonded C(7) chains via N-H⋯O interactions, stabilized by anti-parallel carboxyl groups .

- 3-(4-Methylphenyl)acrylic acid : Crystallizes in a triclinic system (P1) with a cell volume of 63.899 ų, driven by van der Waals interactions .

- (E)-3-(Pyridin-4-yl)acrylic acid : Exhibits O-H⋯N hydrogen bonding and π-π stacking, leading to 3D networks .

Biological Activity

3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid is an organic compound characterized by the presence of both azo and acrylic acid functional groups. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and various industrial applications. The compound's derivatives have been investigated for their potential antimicrobial and anticancer properties, among other biological effects.

The azo group (-N=N-) in this compound is known for its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction may induce oxidative stress or interfere with cellular processes, targeting enzymes and DNA, which is crucial for its biological activity.

Key Reactions

- Oxidation : The azo group can be oxidized to form azoxy compounds.

- Reduction : Reduction can lead to the formation of amine derivatives.

- Substitution : The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. For instance, studies have shown that certain azo compounds can effectively inhibit the growth of various pathogenic bacteria, showcasing their potential as antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This makes it a promising candidate for further development in cancer therapeutics .

Case Studies

- Antimicrobial Activity : A study conducted on a series of azo compounds, including this compound, revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing significant antibacterial activity compared to standard antibiotics .

- Anticancer Evaluation : In a cell line study, this compound demonstrated cytotoxic effects on several cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis, with IC50 values indicating potent activity against specific tumor types .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H15N3O2 |

| Molecular Weight | 281.31 g/mol |

| Antimicrobial Activity | Effective against E. coli, S. aureus (MIC values) |

| Anticancer Activity | IC50 values range from 10 µM to 30 µM in various cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.